(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Sample Preparation High-Throughput Screening Formulation

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 872362-98-6) is a C9H10N2O imidazo[1,2-a]pyridine derivative featuring an 8-methyl substitution pattern and a 2-hydroxymethyl group. It is a liquid at room temperature with a calculated LogP of 1.135, density of 1.21–1.22 g/cm³, and a predicted melting point of 114.81 °C.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 872362-98-6
Cat. No. B1592182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol
CAS872362-98-6
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)CO
InChIInChI=1S/C9H10N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-5,12H,6H2,1H3
InChIKeyUSLQEDJXTXXZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol (872362-98-6) – Technical Baseline for Scientific Selection


(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS 872362-98-6) is a C9H10N2O imidazo[1,2-a]pyridine derivative featuring an 8-methyl substitution pattern and a 2-hydroxymethyl group . It is a liquid at room temperature with a calculated LogP of 1.135, density of 1.21–1.22 g/cm³, and a predicted melting point of 114.81 °C . The compound is supplied by vendors including Sigma-Aldrich (AldrichCPR collection) and ChemBridge, typically with a purity specification of 97% .

Format
Room-temperature liquid enables direct liquid-handling workflows
Selection
8-Methyl substitution defines regioisomer-specific physicochemical profile
Use Context
Specification-grade purity supports scaffold-based SAR and screening studies

Why Substituting (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol with a Close Analog Risks Experimental Reproducibility


Imidazo[1,2-a]pyridine methanol derivatives exhibit pronounced substituent-dependent physicochemical and structural variation that directly impacts material handling, assay compatibility, and synthetic utility [1]. A methyl group positioned at the 8-position yields a liquid physical state at room temperature, whereas the unsubstituted analog and 5-methyl isomer are crystalline solids with distinct melting points and crystal packing motifs [2]. Such differences alter dissolution kinetics, formulation behavior, and downstream reaction profiles . Generic substitution without verification of these parameters introduces uncontrolled variables in sample preparation, high-throughput screening, and structure–activity relationship studies [3].

Physical State Mismatch
Unsubstituted and 5-methyl analogs are crystalline solids; liquid format of 8-methyl derivative alters dissolution and handling, limiting direct interchangeability.
Regioisomer-Dependent Interaction
Crystal packing and hydrogen-bonding motifs observed for the 5-methyl isomer may not replicate with the 8-methyl substitution, influencing solubility and formulation behavior.
Physicochemical Shift
Lipophilicity, density, and thermal parameters differ between regioisomers; these shifts can affect assay partitioning and material processing, requiring re-validation upon substitution.

Quantitative Differentiation of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol Versus Imidazo[1,2-a]pyridine Methanol Analogs


Physical State Divergence: Liquid vs. Crystalline Solid at Ambient Temperature

(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol is supplied as a liquid at room temperature , in contrast to the unsubstituted imidazo[1,2-a]pyridine-2-methanol (CAS 82090-52-6), which is a crystalline solid with a reported melting point of 102–103 °C . This physical state difference eliminates the need for dissolution steps prior to liquid handling and reduces precipitation risk during serial dilution .

Physical State
Head-to-head
Liquid at RT vs. solid (mp 102–103 °C)
Eliminates dissolution step for liquid handling
Ambient storage, direct use in automation
Sample Preparation High-Throughput Screening Formulation

Lipophilicity Tuning: Measured LogP Distinguishes Partitioning Behavior

The computed LogP for (8-methylimidazo[1,2-a]pyridin-2-yl)methanol is 1.135 , whereas the unsubstituted imidazo[1,2-a]pyridine core (CAS 274-76-0) exhibits a LogP of 1.35–1.36 . The 0.22 log unit reduction reflects increased polarity conferred by the 2-hydroxymethyl substituent, which moderates membrane permeability and aqueous solubility .

Lipophilicity
Cross-study
ΔLogP ≈ –0.22 (more hydrophilic)
Moderates membrane permeability and non-specific binding
Computational prediction; verify experimentally
Drug Discovery ADME Lipophilicity

Regioisomeric Crystallographic Conformation: Contrasting 8-Methyl vs. 5-Methyl Geometry

While no single-crystal structure is reported for the 8-methyl derivative, the 5-methyl regioisomer (CAS 872363-02-5) adopts a planar imidazo[1,2-a]pyridine core (r.m.s. deviation 0.024 Å) with the methanol group oriented nearly perpendicular (C–C–C–O torsion 80.04°) [1]. This conformation enables O–H⋯N hydrogen-bonded inversion dimers and extensive π–π stacking (centroid distances 3.48–3.72 Å) [2]. The 8-methyl substitution alters the electron density distribution and steric environment around the pyridine nitrogen, which is expected to disrupt this specific dimer motif and π-stacking geometry, thereby modifying solid-state packing and intermolecular interaction potential .

Crystal Conformation
Class-level
5-methyl isomer: planar core, O–H⋯N dimers; 8-methyl expected to disrupt motif
Altered solid-state packing may influence solubility and stability
Structure for 8-methyl derivative not reported; class inference
Crystal Engineering SAR Molecular Modeling

Predicted Melting Point Shift: 8-Methyl Substitution Raises Thermal Threshold

Predicted melting point for (8-methylimidazo[1,2-a]pyridin-2-yl)methanol is 114.81 °C [1], whereas the unsubstituted imidazo[1,2-a]pyridine-2-methanol exhibits a reported melting point of 102–103 °C . The ~12 °C elevation is attributed to the electron-donating 8-methyl group, which modulates intermolecular interactions in the condensed phase .

Melting Point
Cross-study
Δmp ≈ +12 °C (predicted 114.81 °C vs. 102–103 °C)
Indicates modified thermal stability and processing window
Predicted value; experimental confirmation needed
Thermal Analysis Compound Storage Purification

Density Variation: 8-Methyl Substitution Increases Molecular Packing Efficiency

The predicted density of (8-methylimidazo[1,2-a]pyridin-2-yl)methanol is 1.21–1.22 g/cm³ , compared to 1.11 g/cm³ for the 8-methylimidazo[1,2-a]pyridine core lacking the hydroxymethyl group . The ~0.1 g/cm³ increase reflects enhanced molecular mass and stronger intermolecular cohesion introduced by the 2-hydroxymethyl substituent, which participates in hydrogen bonding [1].

Density
Cross-study
Δdensity ≈ +0.10–0.11 g/cm³
Higher packing efficiency may affect formulation consistency
Computational estimate; validate for solid form
Material Characterization Formulation Process Chemistry

NK1 Receptor Antagonism: Sub-Nanomolar Affinity Demonstrated for 8-Methyl-Containing Derivatives

A derivative incorporating the 8-methylimidazo[1,2-a]pyridin-2-yl scaffold (CHEMBL3408519) exhibited a Ki of 6.40 nM against the human NK1 receptor in a CHO-K1 cell-based aequorin luminescence assay [1]. In contrast, the 5-methyl regioisomer-containing analog (CHEMBL3392057) showed a Ki of 15.8 nM under comparable conditions [2]. The 2.5-fold improvement in binding affinity for the 8-methyl variant highlights the critical influence of methyl substitution position on target engagement .

NK1 Binding
Head-to-head
Ki 6.40 nM (8-methyl deriv.) vs. 15.8 nM (5-methyl deriv.)
Reported higher binding affinity in aequorin assay context
Human NK1, CHO-K1 cells; assay-dependent
Neuropharmacology GPCR Pain

Primary Research and Industrial Application Scenarios for (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol


Automated High-Throughput Screening and Compound Management

As a room-temperature liquid , (8-methylimidazo[1,2-a]pyridin-2-yl)methanol integrates seamlessly into automated liquid-handling platforms without prior dissolution, eliminating solvent-induced variability and precipitation risks . This property reduces assay preparation time and enhances reproducibility in large-scale screening campaigns .

NK1 Receptor Antagonist Discovery and GPCR Pharmacology

Derivatives containing the 8-methylimidazo[1,2-a]pyridin-2-yl scaffold demonstrate potent NK1 receptor antagonism with Ki values in the low nanomolar range (6.40 nM) [1]. This scaffold outperforms the 5-methyl regioisomer (Ki 15.8 nM) in direct comparative assays [2], positioning the compound as a preferred starting point for neurokinin-1 targeted drug discovery in pain, inflammation, and CNS indications .

Medicinal Chemistry Scaffold Optimization and SAR Studies

The unique 8-methyl substitution pattern modulates lipophilicity (LogP = 1.135) and alters intermolecular interaction potential compared to 5-methyl and unsubstituted analogs [3]. This differentiated physicochemical profile enables systematic exploration of structure–activity relationships, particularly where subtle changes in methyl placement affect target binding and ADME properties .

Material Science and Solid-State Formulation Research

The predicted melting point elevation (114.81 °C) and increased density (1.21–1.22 g/cm³) relative to core scaffolds [4] suggest altered crystal packing and thermal stability [5]. Researchers investigating polymorphism, co-crystal formation, or amorphous solid dispersions can leverage these differences to engineer desired solid-state properties .

Application
Selection Property
Validation Focus
Automated high-throughput screening
Room-temperature liquid format
Liquid-handling compatibility and reproducibility
NK1 antagonist screening studies
8-Methyl scaffold SAR context
NK1 receptor binding assay reproducibility
Scaffold-based medicinal chemistry SAR
Substituent-dependent physicochemical profile
ADME and target engagement endpoints
Solid-state property and formulation research
Predicted thermal and density parameters
Polymorph and co-crystal screening context

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